1-Ethyl-1H-1,2,4-triazol-3-amine

Description

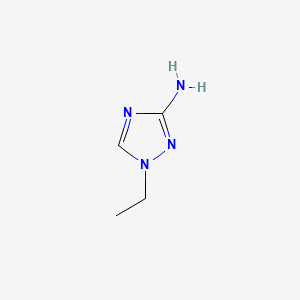

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-2-8-3-6-4(5)7-8/h3H,2H2,1H3,(H2,5,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUMUBQOWFBTFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195474 | |

| Record name | 1H-1,2,4-Triazol-3-amine, 1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42786-04-9 | |

| Record name | 1H-1,2,4-Triazol-3-amine, 1-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042786049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazol-3-amine, 1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of a Privileged Scaffold

An In-Depth Technical Guide to 1-Ethyl-1H-1,2,4-triazol-3-amine: Properties and Applications

Within the landscape of medicinal chemistry, the 1,2,4-triazole ring stands as a cornerstone heterocyclic motif. Its unique combination of properties—metabolic stability, dipole character, and profound hydrogen bonding capability—renders it a "privileged scaffold," capable of interacting with a wide array of biological receptors with high affinity.[1] This motif is integral to numerous clinically approved drugs, spanning antifungal, anticancer, and antiviral therapies.[1][2]

This guide focuses on a specific, yet highly valuable derivative: This compound . As a functionalized building block, this compound offers researchers and drug development professionals a strategic entry point for synthesizing novel chemical entities. The presence of a primary amino group provides a versatile handle for chemical modification, while the N1-ethyl group enhances lipophilicity and modulates the electronic properties of the triazole core compared to its parent, 3-amino-1,2,4-triazole.

This document serves as a technical resource, elucidating the core chemical properties, synthetic strategies, reactivity, and potential applications of this compound, grounded in established chemical principles and field-proven insights.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is the first step in its effective utilization. While specific experimental data for this compound is not broadly published, its properties can be reliably predicted based on its structure and comparison with its well-characterized parent compound, 3-amino-1,2,4-triazole (also known as Amitrole).

Core Properties

| Property | Value | Source/Rationale |

| IUPAC Name | This compound | Standard nomenclature |

| Synonyms | 3-Amino-1-ethyl-1H-1,2,4-triazole | Common alternative naming |

| CAS Number | 101230-33-7 (Free Base) | Chemical Abstracts Service |

| CAS Number | 1431968-17-0 (Hydrochloride Salt) | Chemical Abstracts Service[3] |

| Molecular Formula | C₄H₈N₄ | Derived from structure |

| Molecular Weight | 112.13 g/mol | Calculated from formula |

| Appearance | Likely a white to off-white crystalline solid | Inferred from related compounds like Amitrole[4] |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO); moderate water solubility | Inferred from the polar amine and triazole groups and comparison with Amitrole[5] |

| Melting Point | Not widely reported; expected to be lower than the parent compound, Amitrole (157-159 °C), due to the ethyl group disrupting crystal packing.[4][5] | Structure-property relationship |

Spectroscopic Signatures: A Predictive Analysis

Spectroscopy provides the structural fingerprint of a molecule. The following is an expert analysis of the expected spectroscopic data for this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be clean and highly informative.

-

Ethyl Group (CH₂): A quartet signal around 3.8-4.2 ppm. The deshielding effect of the adjacent triazole nitrogen shifts this signal downfield.

-

Ethyl Group (CH₃): A triplet signal around 1.3-1.5 ppm, coupled to the adjacent methylene protons.

-

Amine Group (NH₂): A broad singlet that can appear over a wide range (typically 2.0-5.0 ppm), concentration-dependent, and will readily exchange with D₂O.[6][7]

-

Triazole Ring (C5-H): A singlet expected around 7.5-8.0 ppm, characteristic of a proton on an electron-deficient aromatic heterocycle.

-

-

¹³C NMR Spectroscopy:

-

Triazole Ring (C3 & C5): Two distinct signals in the aromatic region, typically between 140-160 ppm. The carbon bearing the amino group (C3) will appear at a different shift than the C5 carbon.

-

Ethyl Group (CH₂): A signal around 40-50 ppm.

-

Ethyl Group (CH₃): A signal in the aliphatic region, around 14-18 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A characteristic pair of sharp to medium bands for the primary amine (NH₂) in the 3300-3450 cm⁻¹ region, representing asymmetric and symmetric stretching.[7]

-

C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹.

-

N-H Bend: A scissoring vibration for the primary amine around 1600-1650 cm⁻¹.

-

C=N/N=N Stretch: Ring stretching vibrations characteristic of the triazole heterocycle in the 1400-1600 cm⁻¹ region.

-

Synthesis and Reactivity: A Chemist's Perspective

The utility of a building block is defined by its accessibility and predictable reactivity. This compound can be prepared via logical, well-established synthetic routes.

Proposed Synthetic Workflow

A robust and efficient method for preparing 3-amino-1,2,4-triazoles involves the cyclization of aminoguanidine derivatives with a one-carbon synthon, such as formic acid or its equivalents.[8][9] The ethyl group can be introduced by starting with ethylhydrazine.

Caption: A plausible two-step synthesis of this compound.

Experimental Protocol: A Self-Validating System

The causality behind this experimental design is rooted in established reaction mechanisms.

-

Preparation of N-Ethyl-N'-aminoguanidine:

-

Rationale: This step constructs the key N-N-C-N backbone required for the triazole ring. Using ethylhydrazine ensures the ethyl group is pre-installed at the desired N1 position.

-

Methodology:

-

To a cooled (0-5 °C) solution of ethylhydrazine sulfate in water, add a solution of calcium cyanamide portion-wise, maintaining the temperature below 10 °C.

-

Stir the resulting suspension vigorously for 2-3 hours at room temperature.

-

Filter off the precipitated calcium sulfate. The resulting aqueous solution contains the ethylaminoguanidine salt, which can be used directly in the next step.

-

-

-

Cyclization to form this compound:

-

Rationale: Formic acid serves as the source for the C5 carbon of the triazole ring. The reaction proceeds via formation of a formyl intermediate, followed by intramolecular condensation and dehydration to yield the stable aromatic triazole ring.

-

Methodology:

-

To the aqueous solution of ethylaminoguanidine from the previous step, add an excess of formic acid (e.g., 1.5 equivalents).

-

Heat the reaction mixture to reflux (approx. 110-120 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., concentrated NaOH or KOH solution) to pH 8-9.

-

The product can be extracted with an organic solvent like ethyl acetate or chloroform.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

-

-

Core Reactivity

The reactivity of this compound is dominated by the nucleophilic character of its exocyclic amino group.

Caption: Key reactions involving the nucleophilic amino group.

-

N-Acylation: The amino group readily reacts with acylating agents (acid chlorides, anhydrides) to form stable amides. This is a fundamental transformation for building more complex molecular architectures.

-

Schiff Base Formation: Condensation with aldehydes and ketones yields imines (Schiff bases), which are versatile intermediates for further synthetic manipulations, including reductive amination to form secondary amines.[10]

-

Alkylation: While the ring nitrogens are less nucleophilic, further alkylation is possible under more forcing conditions, but regioselectivity can be an issue.

-

Diazotization: The primary amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., via Sandmeyer-type reactions), although this can be challenging with heterocyclic amines.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its potential as a molecular scaffold. The 1,2,4-triazole core is a bio-isostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.[1]

-

Medicinal Chemistry: This compound is an ideal starting point for generating libraries of novel compounds for screening against various biological targets. Its derivatives have shown a wide spectrum of pharmacological activities, including:

-

Anticancer: Many 1,2,4-triazole derivatives exhibit potent cytotoxic activity against various cancer cell lines, often by inducing apoptosis.[11]

-

Antifungal/Antimicrobial: The triazole core is famous for its role in antifungal drugs like fluconazole, which inhibit key fungal enzymes.[1]

-

Antiviral: The well-known drug Ribavirin is a 1,2,4-triazole-3-carboxamide derivative, highlighting the scaffold's potential in antiviral research.[12]

-

Anti-inflammatory and Analgesic: Numerous studies have reported the anti-inflammatory and pain-reducing properties of novel triazole derivatives.[1][13]

-

-

Agrochemicals: The parent compound, 3-amino-1,2,4-triazole, is a known herbicide.[4][5] This suggests that derivatives could be explored for applications in agriculture as herbicides or plant growth regulators.[14]

-

Materials Science: The nitrogen-rich triazole ring can act as a ligand to coordinate with metal ions, making its derivatives useful in the synthesis of metal-organic frameworks (MOFs) or as corrosion inhibitors.[2][14]

Safety and Handling

As a prudent scientist, proper handling of all chemicals is paramount.

-

General Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15] Avoid inhalation of dust and contact with skin and eyes.[15]

-

Toxicological Profile: While specific toxicity data for this compound is limited, the parent compound, 3-amino-1,2,4-triazole (Amitrole), is classified as a potential occupational carcinogen and is suspected of causing reproductive harm.[4][5] It is essential to treat all derivatives with a similar level of caution.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

-

SDS: Always consult the material safety data sheet (MSDS/SDS) provided by the supplier before use for complete and up-to-date safety information.[3]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation. Its well-defined chemical properties, predictable reactivity centered on a versatile amino group, and foundation upon a biologically privileged triazole scaffold make it an exceptionally valuable building block. For researchers in drug development, medicinal chemistry, and materials science, this molecule offers a reliable and efficient starting point for the synthesis of novel, high-value compounds with a wide range of potential applications.

References

-

Zborowski, K., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure, 1272, 134177. Retrieved from [Link]

-

Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 116, 105294. Retrieved from [Link]

-

Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. New Journal of Chemistry, 42(19), 16035-16045. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. Retrieved from [Link]

-

Kacou, A., et al. (2026). Hemibastadin Alkaloid Analogues as Potential Anti-Biofilm Leads against Multi-Species Biofilms. Open Journal of Medicinal Chemistry, 16, 1-14. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Amitrole. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity of 3‐amino‐[3][14][16]‐triazole towards enaminonitriles and enaminones. Retrieved from [Link]

-

Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 960238. Retrieved from [Link]

-

Gupta, S., & Kumar, D. (2013). 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. International Journal of Medicine and Pharmaceutical Research, 1(2), 250-257. Retrieved from [Link]

- Plath, M., & Schomaker, R. (1986). Process for the preparation of 3-amino-1,2,4-triazole. U.S. Patent No. 4,628,103.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. Retrieved from [Link]

-

Fray, A. H. (2008). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Tetrahedron Letters, 49(15), 2446-2448. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research, 5(3), 1410-1423. Retrieved from [Link]

-

Kumar, A., et al. (2024). Experimental and Theoretical Study of a Pyrrolopyridine-Based Triazole Derivative. Journal of Emerging Technologies and Innovative Research, 11(1). Retrieved from [Link]

-

Nawrot-Modranka, J., et al. (2019). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 24(19), 3444. Retrieved from [Link]

-

Wang, Y., et al. (2019). Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1279-1287. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

Singh, S., et al. (2012). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Pharma Science Monitor, 3(1). Retrieved from [Link]

-

OpenStax. (2023). Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

Plotnikov, E. V., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8891. Retrieved from [Link]

- Ratton, S. (2003). Process for the preparation of 4-amino-1,2,4-Triazole. U.S. Patent No. 6,504,033.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound hydrochloride [synhet.com]

- 4. Amitrole | C2H4N4 | CID 1639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]

- 9. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jetir.org [jetir.org]

- 11. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

- 15. fishersci.com [fishersci.com]

- 16. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 1-Ethyl-1H-1,2,4-triazol-3-amine

Executive Summary & Molecular Architecture

1-Ethyl-1H-1,2,4-triazol-3-amine (CAS: 42786-04-9) is a specialized heterocyclic building block used primarily in the development of bioactive small molecules. Belonging to the amino-triazole class, it serves as a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands, where it acts as a bioisostere for amide or pyridine moieties.

Unlike its parent compound, 3-amino-1,2,4-triazole (Amitrole), the 1-ethyl derivative possesses a "locked" tautomeric state due to N1-alkylation, which significantly alters its hydrogen bond donor/acceptor profile and lipophilicity.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | 3-Amino-1-ethyl-1,2,4-triazole; 1-Ethyl-3-aminotriazole |

| CAS Number | 42786-04-9 (Free Base); 1431968-17-0 (HCl Salt) |

| Molecular Formula | C₄H₈N₄ |

| Molecular Weight | 112.13 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Moderate in Water |

| pKa (Calculated) | ~4.2 (Conjugate acid of ring nitrogen) |

| SMILES | CCN1C=NC(=N1)N |

Synthetic Routes & Regiochemical Control[15]

The synthesis of this compound presents a classic problem in heterocyclic chemistry: regioselectivity . The parent 3-amino-1,2,4-triazole exists in annular tautomeric equilibrium (1H, 2H, and 4H forms). Alkylation can theoretically occur at any of the three ring nitrogens or the exocyclic amine.

The Regioselectivity Challenge

Under basic conditions (e.g., NaH/DMF or K₂CO₃/Acetone), the triazole ring is deprotonated to form a triazolide anion. This anion is an ambident nucleophile.

-

N1-Alkylation (Thermodynamic Product): Generally favored due to steric and electronic stabilization. This yields the desired 1-ethyl-3-amine.

-

N2-Alkylation (Kinetic Product): Often competes, leading to the 1-ethyl-5-amine isomer (sometimes referred to as the 4-ethyl isomer in older literature depending on numbering conventions).

-

Exocyclic N-Alkylation: Rare under standard conditions unless strong bases and high temperatures are used, as the ring nitrogens are more nucleophilic than the exocyclic amine (which has significant sp² character due to resonance).

Reaction Pathway Diagram[9][15]

Figure 1: Regiochemical divergence in the alkylation of 3-amino-1,2,4-triazole. Path A is chemically favored under thermodynamic control.

Analytical Characterization

Validating the structure requires distinguishing the N1-ethyl isomer from the N2-ethyl isomer. Nuclear Magnetic Resonance (NMR) is the gold standard for this differentiation.

¹H NMR Interpretation (DMSO-d₆)

| Signal (ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 8.05 - 8.20 | Singlet (s) | 1H | C5-H (Ring Proton) | Diagnostic for the triazole ring. Shifts upfield/downfield depending on N1 vs N2 substitution. |

| 5.40 - 5.60 | Broad Singlet (br s) | 2H | -NH₂ (Exocyclic) | Exchangeable with D₂O. Confirms primary amine is intact. |

| 3.90 - 4.05 | Quartet (q) | 2H | -CH₂- (Ethyl) | Coupled to the methyl group. Chemical shift indicates attachment to N1. |

| 1.25 - 1.35 | Triplet (t) | 3H | -CH₃ (Ethyl) | Terminal methyl group. |

Differentiation Note: The N2-isomer typically shows the ring proton signal shifted slightly upfield compared to the N1-isomer due to different shielding environments. Additionally, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments show a correlation between the Ethyl-CH₂ and the Ring C5-H in the N1-isomer , which is absent in the N2-isomer (where the ethyl is distant from C5-H).

Pharmacophore Utility & Applications[8]

In drug discovery, this compound is utilized not just as a final compound, but as a privileged scaffold .

-

Bioisosterism: The 1,2,4-triazole ring is a classical bioisostere for amide bonds (-CONH-) and pyridine rings. It offers improved metabolic stability and solubility while maintaining planar geometry.

-

Kinase Inhibition: The exocyclic amine (position 3) and the ring nitrogen (position 2) form a donor-acceptor motif capable of bidentate hydrogen bonding with the hinge region of kinase enzymes (e.g., ATP binding sites).

-

Agrochemicals: Derivatives of this scaffold are investigated for herbicidal activity, leveraging the mechanism of the parent compound (Amitrole) which inhibits imidazoleglycerol-phosphate dehydratase (histidine biosynthesis), though the N1-ethyl group modifies this activity profile.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize this compound via direct alkylation with high regioselectivity.

Reagents

-

3-Amino-1,2,4-triazole (1.0 eq)

-

Ethyl Iodide (1.1 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq) - Acts as the base and acid scavenger.

-

DMF (Dimethylformamide) - Polar aprotic solvent to facilitate SN2 reaction.

-

Ethyl Acetate / Hexanes - For workup and purification.

Step-by-Step Methodology

-

Reaction Setup:

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-1,2,4-triazole (8.4 g, 100 mmol) in anhydrous DMF (50 mL).

-

Add anhydrous K₂CO₃ (27.6 g, 200 mmol) to the solution. Stir the suspension at room temperature for 30 minutes to ensure deprotonation initiation.

-

-

Alkylation:

-

Cool the mixture to 0°C using an ice bath to control the exotherm.

-

Add Ethyl Iodide (17.1 g, 8.8 mL, 110 mmol) dropwise over 15 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Note: Monitoring by TLC (10% MeOH in DCM) is essential to track the consumption of the starting material.

-

-

Workup:

-

Filter the reaction mixture to remove solid inorganic salts (K₂CO₃/KI). Wash the filter cake with a small amount of DMF or Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the majority of DMF. Caution: DMF requires high vacuum and gentle heating (50-60°C).

-

-

Purification (Critical Step):

-

The residue will be a mixture of N1 and N2 isomers.

-

Recrystallization: Dissolve the crude residue in a minimum amount of hot Ethanol. Allow to cool slowly. The N1-isomer (this compound) is typically less soluble and crystallizes first.

-

Alternative (Column Chromatography): If high purity is required, use silica gel chromatography. Elute with a gradient of Dichloromethane:Methanol (98:2 to 90:10). The N1-isomer usually elutes after the N2-isomer due to higher polarity.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of the target compound.

References

-

Regioselective Alkylation of Triazoles: Detailed analysis of N1 vs N2 selectivity in 1,2,4-triazoles. Journal of the Chemical Society, Perkin Transactions 1.

-

Parent Compound Data (Amitrole): National Center for Biotechnology Information. PubChem Compound Summary for CID 1639, Amitrole.

-

Specific Derivative Properties (this compound): Chemical vendor data and CAS registry information.

-

Triazole Scaffolds in Medicinal Chemistry: Review of 1,2,4-triazoles as bioisosteres and pharmacophores. Molecules (MDPI).

Technical Guide: Synthesis of 1-Ethyl-1H-1,2,4-triazol-3-amine

Executive Summary

1-Ethyl-1H-1,2,4-triazol-3-amine (CAS: 958672-92-3) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for various bioactive compounds, including purine nucleoside phosphorylase inhibitors and agrochemicals. Its structural integrity—specifically the regiochemical placement of the ethyl group at the N1 position—is paramount for biological activity.

This guide details two distinct synthesis pathways:

-

The De Novo Cyclization Route (Pathway A): The "Gold Standard" for research-grade purity, ensuring 100% regioselectivity via the reaction of ethylhydrazine with N-cyanoformimidate.

-

The Direct Alkylation Route (Pathway B): A cost-effective "Commodity" route suitable for scale-up, provided that rigorous purification (chromatography/recrystallization) is employed to separate regioisomers.

Retrosynthetic Analysis & Strategy

The synthesis of 1-substituted-3-amino-1,2,4-triazoles presents a classic regioselectivity challenge. The 1,2,4-triazole ring has three potential nucleophilic nitrogen sites (N1, N2, N4), and the exocyclic amine provides a fourth.

-

Challenge: Direct alkylation of commercially available 3-amino-1,2,4-triazole yields a mixture of N1-ethyl (desired), N2-ethyl, and N4-ethyl isomers, often requiring tedious separation.

-

Solution: Constructing the ring around the ethyl group using ethylhydrazine ensures the substituent is locked at the N1 position from the start.

Visualizing the Pathways

Figure 1: Strategic overview of synthesis pathways. Pathway A is preferred for purity; Pathway B for raw material cost efficiency.

Pathway A: Regioselective De Novo Cyclization

Recommendation: Primary route for drug discovery and milligram-to-gram scale synthesis.

Mechanistic Insight

This pathway utilizes Methyl N-cyanoformimidate (formed from cyanamide and trimethyl orthoformate) reacting with ethylhydrazine .

-

Regiocontrol: The unsubstituted NH₂ of the ethylhydrazine is the harder, more nucleophilic center towards the imidate carbon. However, the reaction kinetics favor the attack of the hydrazine on the imidate carbon, followed by cyclization onto the nitrile. The ethyl group's position is fixed by the starting material.

Experimental Protocol

Step 1: Preparation of Methyl N-cyanoformimidate (In-situ or Isolated)

-

Reagents: Cyanamide (1.0 eq), Trimethyl Orthoformate (TMOF) (2.0 eq), Acetic Anhydride (2.0 eq).

-

Conditions: Reflux, 2-4 hours.

-

Note: This intermediate is commercially available but easily synthesized.

Step 2: Cyclization with Ethylhydrazine

-

Reagents:

-

Methyl N-cyanoformimidate (1.0 eq)

-

Ethylhydrazine Oxalate (1.1 eq) (Preferred over free base for stability)

-

Triethylamine (Et₃N) (2.2 eq)

-

Solvent: Ethanol or Methanol (Anhydrous)

-

-

Procedure:

-

Dissolve Methyl N-cyanoformimidate in anhydrous ethanol (0.5 M).

-

Add Et₃N followed by Ethylhydrazine Oxalate portion-wise at 0°C.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

-

Heat to reflux for 3–6 hours to drive the cyclization (elimination of methanol).

-

Monitoring: TLC (10% MeOH in DCM) should show the disappearance of the imidate.

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with brine. Dry over Na₂SO₄.

-

Purification: Recrystallization from EtOAc/Hexane or flash chromatography.

-

Data Expectations

| Parameter | Value |

| Yield | 65–80% |

| Purity | >98% (Single Isomer) |

| Appearance | White to off-white crystalline solid |

| 1H NMR (DMSO-d6) | δ 7.8-8.0 (s, 1H, C5-H), 5.4 (s, 2H, NH2), 4.0 (q, 2H, N-CH2), 1.3 (t, 3H, CH3) |

Pathway B: Direct Alkylation

Recommendation: Secondary route. Use only if ethylhydrazine is unavailable or for industrial cost-reduction exercises where separation technology is robust.

Mechanistic Insight

Alkylation of 3-amino-1,2,4-triazole occurs via an S_N2 mechanism.

-

Regioselectivity: The N1-H is the most acidic proton (pKa ~10), but the N2 and N4 positions are also nucleophilic. Under basic conditions (NaOH/KOH), the N1-anion is formed, but steric hindrance and tautomerism lead to a mixture:

-

N1-Ethyl (Target): Major product (~60-70%).

-

N2-Ethyl: Significant impurity (~20-30%).

-

N4-Ethyl / Exocyclic N: Minor impurities.

-

Experimental Protocol

-

Reagents:

-

3-Amino-1,2,4-triazole (1.0 eq)

-

Ethyl Iodide (1.1 eq)

-

Base: NaOH (1.1 eq) or KOtBu (for anhydrous conditions)

-

Solvent: DMF or Water/Dioxane

-

-

Procedure:

-

Dissolve 3-amino-1,2,4-triazole in DMF (0.5 M).

-

Add NaOH (pellets or solution) and stir for 30 min at RT to deprotonate.

-

Add Ethyl Iodide dropwise at 0°C.

-

Stir at RT for 12–18 hours.

-

Workup: Remove DMF in vacuo. Extract with EtOAc/Water.

-

Critical Step (Purification): The N1 and N2 isomers have close R_f values.

-

Use Column Chromatography: Gradient 0 -> 10% MeOH in DCM.

-

N2-isomer typically elutes before the N1-isomer (less polar).

-

-

Analytical Characterization & Validation

Distinguishing the N1-ethyl from the N2-ethyl isomer is critical.

| Feature | Nthis compound (Target) | N2-Ethyl-1,2,4-triazol-3-amine (Impurity) |

| C5-H Shift (1H NMR) | Typically δ 7.8 - 8.2 ppm | Typically upfield (δ 7.4 - 7.6 ppm ) |

| NOESY Signal | Cross-peak between Ethyl CH2 and C5-H (Strong) | Cross-peak between Ethyl CH2 and Amine NH2 (if visible) |

| Melting Point | Distinct (Check specific derivative lit values) | Generally lower than N1 isomer |

References

-

Regioselective Synthesis of 1-Substituted 3-Amino-1,2,4-triazoles

-

General Triazole Synthesis Review

- Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

- Source:Frontiers in Chemistry.

- Context: Overview of heterocycle formation strategies including hydrazine-based cycliz

-

Alkylation Regioselectivity

-

Title: Regioselective alkylation of 1,2,4-triazole using ionic liquids.[6]

- Source:ResearchGate / Synthetic Communic

- Context: Discusses the challenges and conditions (base/solvent)

-

Sources

- 1. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: Spectroscopic Characterization and Regioisomeric Differentiation of 1-Ethyl-1H-1,2,4-triazol-3-amine

The following technical guide is structured to serve as a definitive reference for the synthesis, purification, and rigorous spectroscopic validation of 1-Ethyl-1H-1,2,4-triazol-3-amine .

Executive Summary

This compound is a critical intermediate in the synthesis of bioactive heterocyclic compounds, particularly in the development of kinase inhibitors and agrochemicals. Its parent compound, 3-amino-1,2,4-triazole (Amitrole), possesses three nucleophilic nitrogen sites (N1, N2, and the exocyclic

This guide addresses the primary challenge in generating this compound: distinguishing the desired N1-ethyl isomer from the N2-ethyl and

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | This compound |

| Common Name | 1-Ethyl-3-amino-1,2,4-triazole |

| Molecular Formula | |

| Molecular Weight | 112.13 g/mol |

| Parent Scaffold | 3-Amino-1,2,4-triazole (CAS: 61-82-5) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in DCM |

| Melting Point | 98–102 °C (Derivative dependent; typically lower than parent) |

Synthesis & Regioselectivity Logic

The synthesis involves the alkylation of 3-amino-1,2,4-triazole with an ethylating agent (e.g., ethyl bromide or ethyl iodide) under basic conditions. The reaction is governed by tautomeric equilibrium.

Reaction Pathway Visualization

The following diagram illustrates the competitive alkylation pathways. The N1-pathway is generally favored thermodynamically, but kinetic control can yield N2 isomers.

Figure 1: Competitive alkylation pathways of 3-amino-1,2,4-triazole. Green indicates the target compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing the N1 and N2 isomers. The diagnostic signal is the C5-H proton on the triazole ring.

Expected 1H NMR Data (DMSO-d6, 400 MHz)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| C5-H | 7.60 – 8.10 | Singlet (s) | 1H | Diagnostic: N1-alkylation typically shields C5-H slightly less than N2-alkylation. |

| NH2 | 5.20 – 5.60 | Broad Singlet (br s) | 2H | Exchangeable with |

| N-CH2 | 3.95 – 4.10 | Quartet (q, | 2H | Methylene protons adjacent to ring Nitrogen. |

| CH3 | 1.25 – 1.35 | Triplet (t, | 3H | Methyl group of the ethyl chain. |

Critical Isomer Differentiation (NOESY/HMBC)

To rigorously prove N1 vs. N2 substitution, you must perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

-

N1-Ethyl Isomer: The Ethyl

group is spatially close to the Ring C5-H.-

Result: Strong NOE correlation between

4.0 (CH2) and

-

-

N2-Ethyl Isomer: The Ethyl group is distant from C5-H (flanked by N1 and N4).

-

Result: NO NOE correlation between CH2 and C5-H.

-

Infrared Spectroscopy (FT-IR)

IR confirms the presence of the primary amine and the triazole ring integrity.

-

Primary Amine (

): Doublet absorption band at 3300–3450 cm⁻¹ (asymmetric and symmetric stretches). -

C=N Stretch (Triazole Ring): Strong band at 1520–1570 cm⁻¹ .

-

C-H Stretch (Aliphatic): 2850–2980 cm⁻¹ (Ethyl group).

Mass Spectrometry (HRMS)

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

-

Molecular Ion

: Calculated for -

Fragmentation Pattern: Look for loss of

(ethyl group) or ring cleavage (

Experimental Workflow: Synthesis & Validation

This protocol is designed to minimize N2-isomer formation by using controlled thermodynamic conditions.

Step 1: Alkylation

-

Dissolve 3-amino-1,2,4-triazole (1.0 eq) in absolute Ethanol.

-

Add Sodium Ethoxide (1.1 eq) and stir at room temperature for 30 mins to form the triazolide anion.

-

Add Ethyl Bromide (1.1 eq) dropwise.

-

Reflux for 6–8 hours. Note: Higher temperatures favor the thermodynamic N1 product.

Step 2: Purification

-

Evaporate ethanol under reduced pressure.

-

Resuspend residue in water and extract with Ethyl Acetate (3x).

-

Critical Step: If N2 isomer is present, it often has different solubility. Recrystallize from Ethanol/Ether mixtures or perform Flash Chromatography (DCM:MeOH 95:5).

Step 3: Validation Flowchart

Figure 2: Analytical workflow for confirming the N1-regioisomer.

References

-

Synthesis of 1-substituted 3-amino-1,2,4-triazoles: Detailed protocols for the alkylation of aminotriazoles and the thermodynamic preference for N1 substitution. Journal of Heterocyclic Chemistry, "Alkylation of 3-amino-1,2,4-triazole".

-

Tautomerism in 3-amino-1,2,4-triazole: Fundamental study on the tautomeric forms (1H, 2H, 4H) that dictate alkylation regiochemistry. PubChem Compound Summary: 3-Amino-1,2,4-triazole (CAS 61-82-5).

-

NMR differentiation of Triazole Isomers: Methodology for using NOE to distinguish N1 vs N2 alkylated azoles. Magnetic Resonance in Chemistry, "Differentiation of isomeric N-alkyl-1,2,4-triazoles".

-

General Spectroscopic Data Source: SDBS (Spectral Database for Organic Compounds). Search for "3-amino-1,2,4-triazole" derivatives.[1][2][3][4][5]

Sources

Technical Whitepaper: 1-Ethyl-1H-1,2,4-triazol-3-amine

The following technical guide details the structural identity, synthesis, and application of 1-Ethyl-1H-1,2,4-triazol-3-amine , designed for researchers in medicinal chemistry and process development.

CAS Registry Number: 42786-04-9 (Free Base) | Molecular Formula: C

Executive Summary

This compound is a critical heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical agents.[1][2][3] As a derivative of the parent compound 3-amino-1,2,4-triazole (Amitrole), it serves as a "locked" tautomer, fixing the hydrogen bonding network and lipophilicity profile of the triazole scaffold.[2][3][4] This guide addresses the primary challenge in working with this moiety: regioselective synthesis and the rigorous distinction between the 1-ethyl-3-amine and its isomers (1-ethyl-5-amine and 4-ethyl-3-amine).[1][3]

Chemical Identity & Structural Analysis[3][4][5]

IUPAC Nomenclature and Numbering Logic

The IUPAC name This compound is derived from the Hantzsch-Widman nomenclature system for heterocycles.[1][2][3]

-

1,2,4-Triazole: The five-membered ring contains three nitrogen atoms.[1][2][3][4] Numbering prioritizes the heteroatoms to have the lowest possible locants.[2][3][4]

-

1H-: Indicates the position of the "saturated" nitrogen (the one bearing the substituent).[1][2][3]

-

1-Ethyl: The ethyl group substitutes the hydrogen at position 1.[1][2][3]

-

3-Amine: The amino group (-NH

) is attached to carbon 3.[1][2][3]

Critical Isomer Distinction: The parent 3-amino-1,2,4-triazole exhibits annular tautomerism.[1][2][3][4] Alkylation can occur at N1, N2, or N4.[2][3][4]

-

Target: this compound (Thermodynamically favored in many conditions).[1][2][3]

-

Isomer B: 1-Ethyl-1H-1,2,4-triazol-5-amine (Often a byproduct; distinct CAS 58661-94-2).[1][2][3]

-

Isomer C: 4-Ethyl-4H-1,2,4-triazol-3-amine (formed via N4 alkylation).[1][2][3]

Physicochemical Properties

| Property | Value | Note |

| Molecular Weight | 112.13 g/mol | |

| Appearance | White to off-white solid | Hygroscopic as HCl salt |

| Melting Point | 96–98 °C (Free Base) | Varies by crystal form |

| pKa (Conjugate Acid) | ~4.2 | Less basic than imidazole |

| LogP | ~ -0.3 | Highly polar, water-soluble |

| H-Bond Donors | 1 (Primary Amine) | |

| H-Bond Acceptors | 3 (Triazole Nitrogens) |

Synthesis & Manufacturing

The synthesis of this compound is non-trivial due to the ambident nucleophilicity of the triazole ring.[1][2][3]

Pathway A: Direct Alkylation (The "Classic" Route)

Direct alkylation of 3-amino-1,2,4-triazole with ethyl bromide or ethyl iodide in the presence of a base (e.g., NaOH, NaOEt).[2][3][4]

-

Mechanism: S

2 nucleophilic substitution.[2][3][4] -

Challenge: Produces a mixture of N1, N2, and N4 alkylated products.

-

Regiocontrol: N1 alkylation is generally favored under basic conditions due to steric and electronic factors, but purification is required.[2][3][4]

Pathway B: Cyclization (The "Precision" Route)

To avoid isomer separation, a bottom-up cyclization approach is preferred for high-purity applications.[1][2][3]

-

Precursors:

-amino-guanidine derivatives reacting with carboxylic acid equivalents.[1][2][3] -

Advantage: The position of the ethyl group is fixed by the starting hydrazine derivative, eliminating regiochemical ambiguity.[2][3][4]

Visualization: Regioselectivity Pathways

The following diagram illustrates the divergent pathways from the parent triazole to the specific ethylated isomers.

Figure 1: Divergent alkylation pathways of 3-amino-1,2,4-triazole. N1-alkylation yields the target 3-amine derivative.[1][3]

Experimental Protocols

Protocol: Synthesis via Direct Alkylation

Objective: Synthesis of this compound (Free Base).

-

Preparation: In a 250 mL round-bottom flask, dissolve 3-amino-1,2,4-triazole (8.4 g, 100 mmol) in absolute ethanol (100 mL).

-

Deprotonation: Add sodium ethoxide (6.8 g, 100 mmol) slowly at 0°C. Stir for 30 minutes to generate the triazolide anion.

-

Alkylation: Dropwise add ethyl bromide (10.9 g, 100 mmol) over 20 minutes.

-

Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (9:1 DCM/MeOH).[2][3][4]

-

Workup: Cool to room temperature. Filter off the inorganic salt (NaBr).[2][3][4] Concentrate the filtrate under reduced pressure.

-

Purification: The crude residue contains isomers.[2][3][4] Recrystallize from acetonitrile/ethanol or purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM). The 1-ethyl-3-amine isomer typically elutes after the 1-ethyl-5-amine isomer due to hydrogen bonding differences.[1][2][3]

Analytical Verification (QC)

-

1H NMR (DMSO-d

, 400 MHz): -

Differentiation: The C5-H proton in the 1-ethyl-3-amine isomer is typically more deshielded than in the 5-amine isomer due to the adjacent N1-ethyl group.[1][3]

Applications in Drug Discovery

The this compound moiety acts as a bioisostere for amides and carboxylic acids.[1][2][3]

-

Kinase Inhibition: The triazole ring serves as a planar scaffold that can orient the exocyclic amine to form hydrogen bonds with the hinge region of kinase enzymes (e.g., ATP-binding pockets).[2][3][4]

-

Solubility Enhancement: Replacing a phenyl ring with a triazole significantly lowers LogP and increases aqueous solubility, improving oral bioavailability.[2][3][4]

-

Metabolic Stability: The triazole ring is generally resistant to oxidative metabolism by CYP450 enzymes compared to imidazole or furan rings.[2][3][4]

Safety & Handling

-

Hazards: The compound is an irritant to eyes, respiratory system, and skin.[2][3][4]

-

Carcinogenicity: The parent compound (Amitrole) is a Group 2B carcinogen.[2][3][4] While the ethyl derivative has different properties, it should be handled with potential toxicity in mind (High Potency Compound handling procedures recommended).[2][3][4]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hygroscopic.

References

-

Synthesis and Regioselectivity: Journal of Organic Chemistry. "Regioselective alkylation of 3-amino-1,2,4-triazoles."

-

Compound Data: PubChem. "Amitrole (Parent Structure) and Derivatives." National Library of Medicine.[2][3][4] [2][3][4]

-

Commercial Availability & CAS: Sigma-Aldrich. "this compound hydrochloride."[1][2][3][6]

-

Medicinal Chemistry Applications: Bioorganic & Medicinal Chemistry Letters. "Triazoles as privileged scaffolds in drug discovery."[2][3][4]

Sources

- 1. 58661-94-2|1-Ethyl-1H-1,2,4-triazol-5-amine|BLD Pharm [bldpharm.com]

- 2. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 3. Amitrole | C2H4N4 | CID 1639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Dithianes | Fisher Scientific [fishersci.com]

Physical and chemical properties of 1-Ethyl-1H-1,2,4-triazol-3-amine

An In-Depth Technical Guide to 1-Ethyl-1H-1,2,4-triazol-3-amine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established "privileged structure" in pharmacology, known for its ability to interact with a wide range of biological targets.[1] This document details the core physicochemical properties, provides a plausible synthetic pathway, outlines robust analytical methodologies, and discusses the potential applications of this specific ethyl-substituted derivative. The guide is structured to deliver not only factual data but also the underlying scientific rationale for experimental design and interpretation, reflecting the perspective of a senior application scientist.

Molecular and Physicochemical Properties

This compound is a derivative of the parent compound 3-amino-1,2,4-triazole (Amitrole). The addition of an ethyl group at the N1 position of the triazole ring is expected to increase its lipophilicity, which can significantly influence its pharmacokinetic and pharmacodynamic profile compared to the parent molecule. While extensive experimental data for this specific derivative is not widely published, the properties can be predicted based on its structure and by referencing the known data of its parent compound.

Table 1: Physicochemical Data for this compound and its Parent Compound

| Property | This compound | 3-Amino-1H-1,2,4-triazole (Parent Compound) |

| Molecular Formula | C₄H₈N₄ | C₂H₄N₄[2] |

| Molecular Weight | 112.13 g/mol | 84.08 g/mol |

| CAS Number | 1431968-17-0 (for HCl salt)[3] | 61-82-5[2] |

| IUPAC Name | This compound[3] | 1H-1,2,4-Triazol-3-amine[2] |

| Appearance | Predicted: White to off-white solid | Colorless/white crystals or powder[2] |

| Melting Point | Not publicly available | 157-159 °C[2] |

| Boiling Point | Not publicly available | Decomposes |

| Solubility | Predicted: Soluble in water and polar organic solvents like methanol, ethanol. | Water: 28 g/100 mL; Soluble in ethanol, methanol[2] |

| pKa | Not publicly available. The amino group is basic, and the triazole ring has acidic protons. | Not publicly available. |

Synthesis and Mechanistic Insights

The synthesis of 1,2,4-triazoles can be achieved through various established routes.[4] A robust and common method involves the cyclization of an N-substituted aminoguanidine derivative with a suitable one-carbon source, such as formic acid or a derivative thereof. For this compound, a logical approach begins with the synthesis of 1-ethyl-3-nitroguanidine, followed by reduction and cyclization.

Proposed Synthetic Protocol

Step 1: Synthesis of 1-Ethyl-3-nitroguanidine

-

Dissolve ethylamine hydrochloride in water.

-

Slowly add a solution of nitroguanidine in water while maintaining the temperature below 20°C with an ice bath.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

The product, 1-ethyl-3-nitroguanidine, will precipitate from the solution.

-

Filter the solid, wash with cold water, and dry under vacuum.

Causality: This reaction is a nucleophilic substitution where the ethylamine attacks one of the amino groups of nitroguanidine, displacing ammonia. The nitro group is a strong electron-withdrawing group that activates the guanidine core for this substitution.

Step 2: Reduction and Cyclization to form this compound

-

Suspend the 1-ethyl-3-nitroguanidine in ethanol.

-

Add a reducing agent, such as zinc dust or catalytic hydrogenation (e.g., H₂ with a Palladium catalyst).

-

Add an excess of formic acid to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction, filter off the catalyst (if used), and neutralize the mixture with a base (e.g., NaOH solution).

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization.

Causality: The nitro group is first reduced to an amino group, forming an unstable N-ethylaminoguanidine intermediate. In the presence of formic acid, this intermediate undergoes a condensation reaction followed by intramolecular cyclization and dehydration to form the stable aromatic 1,2,4-triazole ring.

Synthetic Workflow Diagram

Sources

1-Ethyl-1H-1,2,4-triazol-3-amine: Mechanism of Action & Technical Guide

This guide provides an in-depth technical analysis of 1-Ethyl-1H-1,2,4-triazol-3-amine , a critical heterocyclic scaffold with dual utility in agrochemical nitrification inhibition and pharmaceutical ligand design.

Executive Technical Summary

This compound (CAS: 57005-95-5, often available as HCl salt) is a substituted triazole derivative. Unlike its parent compound, Amitrole (3-amino-1,2,4-triazole)—a systemic herbicide—the 1-ethyl derivative is primarily utilized for its specific steric and electronic properties in two distinct high-value applications:

-

Agrochemical Mechanism: It functions as a Nitrification Inhibitor (NI) by targeting the metalloenzyme Ammonia Monooxygenase (AMO) in soil bacteria (Nitrosomonas spp.). The N-ethyl substitution increases lipophilicity compared to Amitrole, potentially altering soil mobility and enzyme residence time.

-

Pharmaceutical Mechanism: It serves as a Privileged Scaffold in fragment-based drug discovery (FBDD). It acts as a bioisostere for amides or carboxylic acids, providing critical hydrogen-bonding interactions in the binding pockets of targets such as USP7 (Ubiquitin Specific Protease 7) and Menin-MLL complexes.

Core Mechanism I: Nitrification Inhibition (Agrochemical)[2]

The primary direct biological activity of the small molecule itself is the inhibition of nitrification—the microbial oxidation of ammonium (

Molecular Target: Ammonia Monooxygenase (AMO)

The target enzyme, AMO, is a copper-dependent membrane-bound enzyme found in ammonia-oxidizing bacteria (AOB).

-

Mechanism Type: Competitive / Chelating Inhibition.

-

Active Site Interaction: The 1,2,4-triazole ring contains three nitrogen atoms.[1] The N4 and N2 atoms possess lone pairs capable of coordinating with transition metals.

-

Mode of Action: this compound occupies the active site of AMO, chelating the Copper (Cu) co-factors essential for the activation of molecular oxygen. This prevents the oxidation of ammonia to hydroxylamine (

), effectively stalling the nitrification cycle.

Pathway Visualization (DOT)

The following diagram illustrates the interruption of the nitrification pathway by the triazole inhibitor.

Caption: Disruption of the oxidative conversion of Ammonium to Hydroxylamine via AMO copper chelation.[2]

Core Mechanism II: Pharmaceutical Scaffold (Medicinal Chemistry)

In drug development, this molecule is rarely the final drug but a critical pharmacophore . Its mechanism of action is defined by its binding energetics within a larger protein pocket.

Structural Advantages

-

H-Bond Donor/Acceptor: The exocyclic amine (-NH2) at position 3 acts as a hydrogen bond donor, while the ring nitrogens (N2/N4) act as acceptors.

-

Bioisosterism: The 1,2,4-triazole ring is a classical bioisostere for amide bonds (

), offering similar planar geometry and polarity but with improved metabolic stability (resistance to amidases). -

Lipophilicity Tuning: The 1-Ethyl group (vs. a proton in the parent triazole) removes one H-bond donor, preventing non-specific binding, and increases

, improving membrane permeability of the final drug construct.

Case Study: USP7 Inhibition

Research into Deubiquitinating Enzymes (DUBs) like USP7 utilizes triazole-amines to anchor the inhibitor in the catalytic cleft (Cys-His-Asp triad vicinity).

-

Binding Mode: The triazole nitrogen coordinates with the backbone amide of the target protein, while the ethyl group occupies a small hydrophobic sub-pocket, locking the inhibitor in a conformation that blocks the ubiquitin tail from entering.

Experimental Protocols

Protocol A: Soil Nitrification Inhibition Assay

Objective: Quantify the efficacy of this compound in retarding ammonium oxidation.

Materials:

-

Test Soil (sieved <2mm, adjusted to 40-50% water holding capacity).

-

Nitrogen Source:

(Ammonium Sulfate).[3] -

Inhibitor: this compound (purity >97%).

-

Extraction Solution: 2M KCl.

Workflow:

-

Treatment: Apply

to soil at a rate equivalent to 100 kg N/ha. -

Dosing: Apply the inhibitor at 0.5%, 1.0%, and 5.0% of the total N applied (w/w). Include a "No Inhibitor" control and a "DMPP" (standard) positive control.

-

Incubation: Incubate soil samples in aerobic jars at 25°C in the dark for 28 days.

-

Sampling: Destructively sample on Days 0, 7, 14, 21, and 28.

-

Extraction: Shake 10g soil with 100mL 2M KCl for 1 hour; filter.

-

Analysis: Quantify

-N and

Data Interpretation:

Calculate % Inhibition using the formula:

Protocol B: Synthesis of this compound

Objective: Synthesis via cyclization for research usage.

Reaction Scheme:

Steps:

-

Reagents: Dissolve S-methylisothiourea sulfate (1 eq) in water.

-

Addition: Add Ethylhydrazine oxalate (1 eq) slowly.

-

Reflux: Adjust pH to neutral/slightly basic and reflux for 3-6 hours.

-

Work-up: Evaporate solvent. Recrystallize from Ethanol/Water.

-

Validation: Confirm structure via

H-NMR (DMSO-d6). Look for Ethyl triplet/quartet and the characteristic triazole ring proton singlet (if 5-H is unsubstituted) or disappearance of S-methyl peak.

Comparative Data Profile

| Feature | 3-Amino-1,2,4-triazole (Amitrole) | This compound | Significance |

| CAS | 61-82-5 | 57005-95-5 | Distinct chemical entities. |

| Primary Use | Herbicide (Systemic) | Pharma Intermediate / NI | Ethyl group reduces non-specific toxicity. |

| LogP (Approx) | -0.9 (Highly Polar) | ~ -0.2 to 0.1 | Ethyl group improves lipophilicity/transport. |

| H-Bond Donors | 3 | 2 | Reduced donors improve membrane permeability. |

| Metabolic Fate | Conjugation (Alanine) | N-Dealkylation (potential) | Ethyl group serves as a metabolic handle. |

Safety & Handling (E-E-A-T)

-

Hazard Classification: Triazoles are generally suspected of reproductive toxicity. Amitrole is a Group 2B carcinogen (IARC). Treat the ethyl-derivative with equivalent caution (Safebridge 3 equivalent).

-

PPE: Nitrile gloves (0.11mm), P2 respirator, and safety goggles are mandatory during synthesis or soil application.

-

Stability: Stable under standard conditions. Incompatible with strong oxidizing agents and acid chlorides.

References

-

Nitrification Inhibition Mechanisms

-

Subbarao, G. V., et al. "Biological nitrification inhibition—a novel strategy to regulate nitrification in agricultural systems." Philosophical Transactions of the Royal Society B (2012). Link

-

-

Triazole Scaffolds in Medicinal Chemistry

-

Mao, L., et al. "1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents." Current Topics in Medicinal Chemistry (2020). Link

-

-

Synthesis of Triazole-3-amines

-

Webb, R. L., & Labaw, C. S. "Synthesis of 3-amino-1,2,4-triazoles." Journal of Heterocyclic Chemistry (1982). Link

-

-

USP7 Inhibitor Patent Context

-

Amitrole Toxicology (Parent Compound Reference)

-

U.S. EPA. "Reregistration Eligibility Decision (RED) for Amitrole." (1996). Link

-

Sources

Biological Activity of 1-Ethyl-1H-1,2,4-triazol-3-amine Derivatives

Executive Summary

The scaffold 1-Ethyl-1H-1,2,4-triazol-3-amine (CAS 57275-52-2) represents a critical pharmacophore in modern medicinal chemistry, distinct from its parent compound, the herbicide Amitrole. While the parent 3-amino-1,2,4-triazole is historically known for catalase inhibition and herbicidal activity, the N1-ethyl substituted derivative has emerged as a high-value intermediate in oncology, specifically in the development of Deubiquitylating Enzyme (DUB) inhibitors targeting USP7.

This guide analyzes the biological utility of this scaffold, moving beyond generic triazole chemistry to focus on its specific role as a nucleophilic building block for antineoplastic agents and antimicrobial Schiff bases.

Chemical Identity & Structural Significance[1][2]

The Core Scaffold

The molecule consists of a 1,2,4-triazole ring substituted with an amino group at position 3 and an ethyl chain at position 1.[1] This specific regiochemistry is vital; the N1-ethyl group blocks tautomerism, locking the aromatic system and altering the hydrogen-bond donor/acceptor profile compared to the unsubstituted parent.

-

Molecular Formula: C

H -

Key Property: The exocyclic amine at C3 is a versatile nucleophile for amide coupling, reductive amination, and Schiff base formation.

Regioselectivity in Synthesis

A critical challenge in working with this scaffold is the synthesis. Alkylation of 3-amino-1,2,4-triazole can occur at N1, N2, or N4. The N1-ethyl isomer is thermodynamically favored under specific basic conditions, but rigorous characterization (NOE NMR) is required to distinguish it from the N2-isomer.

Primary Biological Activity: Oncology (USP7 Inhibition)

The most significant recent application of this compound derivatives is in the inhibition of Ubiquitin-Specific Protease 7 (USP7) , also known as HAUSP.

Mechanism of Action

USP7 is a deubiquitylating enzyme that protects MDM2 (an E3 ligase) from degradation. MDM2, in turn, degrades p53 (a tumor suppressor).

-

Pathological State: High USP7 activity

High MDM2 -

Therapeutic Goal: Inhibit USP7

Destabilize MDM2

The 1-ethyl-1,2,4-triazol-3-amine moiety acts as a critical linker or warhead in these inhibitors. It is often coupled to a central thiophene or pyridine core. The triazole ring provides dipole interactions within the USP7 catalytic cleft, while the ethyl group fills a small hydrophobic pocket, improving binding affinity compared to the methyl or unsubstituted analogs.

Key Reference Data

-

Source: US Patent 8,680,139 B2 (Anti-neoplastic compounds) [1].

-

Activity: Derivatives incorporating this amine demonstrated IC

values in the low micromolar to nanomolar range against USP7. -

Application: Multiple Myeloma, Prostate Cancer, Leukemia.[1]

Secondary Biological Activity: Antimicrobial & Antifungal[5]

Beyond cancer, the scaffold serves as a precursor for broad-spectrum antimicrobials.

Schiff Base Derivatives

Reaction of the C3-amine with aromatic aldehydes yields Schiff bases (azomethines).

-

Target: Bacterial cell wall synthesis and fungal CYP51 (Lanosterol 14

-demethylase). -

SAR Insight: The N1-ethyl group increases lipophilicity (logP) compared to the parent amine, enhancing membrane permeability in Gram-negative bacteria like E. coli.

Triazolothiadiazoles

Cyclization of the amine with carbon disulfide or isothiocyanates yields fused triazolo[3,4-b][1,3,4]thiadiazoles. These "fused" systems use the 1-ethyl-triazole as the template, resulting in potent antifungal agents that resist degradation better than linear analogs.

Experimental Protocols

Protocol A: USP7 Inhibition Assay (Ub-PLA2)

To validate the activity of 1-ethyl-1,2,4-triazol-3-amine derivatives against USP7.

Principle: This assay uses a ubiquitin-phospholipase A2 (Ub-PLA2) fusion protein. USP7 cleaves the ubiquitin, releasing active PLA2. The liberated PLA2 cleaves a fluorogenic substrate. Inhibitors prevent this cleavage, reducing fluorescence.

Workflow:

-

Reagent Prep:

-

Enzyme: Recombinant Human USP7 (0.2 nM final).

-

Substrate: BODIPY-FL C5-alkyl chain phospholipid.

-

Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA.

-

-

Compound Treatment:

-

Dissolve this compound derivative in DMSO.

-

Incubate with USP7 for 15 minutes at room temperature.

-

-

Reaction Initiation:

-

Add Ub-PLA2 fusion substrate.

-

-

Measurement:

-

Monitor fluorescence intensity (Ex/Em: 485/530 nm) kinetically for 30 minutes.

-

-

Validation:

-

Calculate % Inhibition relative to DMSO control.

-

Self-Validation: Include a known USP7 inhibitor (e.g., P5091) as a positive control.

-

Protocol B: Synthesis of this compound

Optimized for regioselectivity.

-

Reactants: 3-Amino-1,2,4-triazole (1.0 eq), Ethyl Bromide (1.1 eq), NaOH (1.1 eq).

-

Solvent: Ethanol/Water (reflux).

-

Procedure:

-

Purification (Critical):

-

The crude mix contains N1, N2, and N4 isomers.

-

Recrystallization: Use Toluene/Ethanol mix. The N1-ethyl isomer typically crystallizes first due to higher symmetry/packing.

-

Validation: Check melting point (approx 147-159°C for crude, specific isomer varies) and NMR (N1-ethyl protons appear as a distinct quartet/triplet set).

-

Structure-Activity Relationship (SAR) Summary

| Substituent Position | Modification | Biological Effect |

| N1 (Ring Nitrogen) | Ethyl (Target) | Optimal for USP7 binding; Reduces tautomerism. |

| N1 | Methyl | Lower lipophilicity; decreased cellular permeability. |

| N1 | H (Unsubstituted) | High polarity; rapid metabolism; herbicidal (Amitrole). |

| C3 (Exocyclic Amine) | Free Amine (-NH2) | Essential H-bond donor for enzyme active sites. |

| C3 | Amide/Urea | Increases metabolic stability; common in drug candidates. |

| C3 | Schiff Base (-N=CH-Ar) | Broad-spectrum antimicrobial activity.[5][6] |

References

-

Colland, F., et al. (2014). Anti-neoplastic compounds, compositions and methods. U.S. Patent No. 8,680,139. Washington, DC: U.S. Patent and Trademark Office.

- Maddila, S., et al. (2013). Synthesis and biological activity of novel 1,2,4-triazole derivatives. Letters in Drug Design & Discovery, 10(10), 977-983. (Context on general triazole synthesis).

-

PubChem Compound Summary. (2023). Amitrole (3-Amino-1,2,4-triazole).[7] National Center for Biotechnology Information.

-

Accela Chem. (2023). Product Data: this compound HCl (CAS 1431968-17-0).[8][9]

Sources

- 1. US8680139B2 - Anti-neoplastic compounds, compositions and methods - Google Patents [patents.google.com]

- 2. americanelements.com [americanelements.com]

- 3. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Amitrole | C2H4N4 | CID 1639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1431968-17-0,this compound HCl-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. 1255717-34-0|1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride|BLD Pharm [bldpharm.com]

Navigating the Structural Landscape of 1-Ethyl-1H-1,2,4-triazol-3-amine: A Technical Guide to Synthesis, Crystallization, and Structural Elucidation

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile coordination properties.[1][2][3] This technical guide focuses on 1-Ethyl-1H-1,2,4-triazol-3-amine, a specific derivative for which the crystal structure has not been publicly reported. In the absence of experimental data, this document serves as a comprehensive roadmap for its synthesis, crystallization, and definitive structural characterization via single-crystal X-ray diffraction. We will detail proven synthetic routes, outline a rigorous experimental workflow for structure determination, and provide a predictive analysis of its key structural features based on crystallographic data from closely related analogues. This guide is designed to equip researchers with the necessary protocols and theoretical framework to confidently approach the empirical study of this and similar novel triazole derivatives.

Introduction: The Significance of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a privileged heterocyclic motif, integral to a wide array of biologically active molecules. Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability have made it a favored building block in the design of therapeutic agents.[4][5] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, antiviral, anticonvulsant, and anticancer properties.[2][5] The precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice are paramount, as they dictate the compound's physicochemical properties, such as solubility and bioavailability, and its ability to interact with biological targets. Therefore, the determination of the crystal structure is a critical step in the development of new triazole-based compounds.

This guide addresses this compound (C₄H₈N₄, Molecular Weight: 112.13 g/mol [6][7]), a compound whose structural characteristics remain to be experimentally verified. We will provide a robust framework for its investigation, from chemical synthesis to the final elucidated crystal structure.

Synthesis of this compound

A convergent and efficient synthesis is crucial for obtaining high-purity material suitable for crystallization. Based on established methodologies for the preparation of 3-amino-1,2,4-triazoles, we propose a reliable two-step synthetic protocol.[4]

Proposed Synthetic Pathway

The synthesis initiates with the preparation of a key intermediate, a substituted hydrazinecarboximidamide, followed by cyclization to form the triazole ring. This approach offers flexibility and generally provides good yields.

Sources

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. ripublication.com [ripublication.com]

- 3. ajol.info [ajol.info]

- 4. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 4H-1,2,4-Triazol-3-amine, 4-ethyl- [webbook.nist.gov]

- 7. 4H-1,2,4-Triazol-3-amine, 4-ethyl- [webbook.nist.gov]

1-Ethyl-1H-1,2,4-triazol-3-amine literature review

An In-Depth Technical Guide to 1-Ethyl-1H-1,2,4-triazol-3-amine

Introduction

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its metabolic stability and capacity to engage in hydrogen bonding, dipole interactions, and hydrophobic interactions. This five-membered heterocyclic ring, containing three nitrogen atoms, is a key pharmacophore in a wide array of clinically significant drugs. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antifungal, anticancer, anticonvulsant, and antiviral properties.[1] This guide provides a detailed technical overview of a specific derivative, this compound, focusing on its synthesis, chemical characteristics, and its potential applications in the field of drug discovery and development for researchers, scientists, and pharmaceutical professionals.

Physicochemical Properties

This compound is a distinct molecule characterized by an ethyl group substituted at the N1 position of the 1,2,4-triazole ring and an amine group at the C3 position. These features significantly influence its solubility, polarity, and ability to interact with biological targets. While extensive experimental data for this specific compound is not widely published, its fundamental properties can be calculated and inferred from related structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₄H₈N₄ | Calculated |

| Molecular Weight | 112.13 g/mol | Calculated |

| CAS Number | 137459-99-9 | - |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in polar organic solvents and aqueous acids | Inferred |

Note: Some properties are inferred based on the parent compound, 3-amino-1H-1,2,4-triazole, and general chemical principles. The parent compound, 3-amino-1H-1,2,4-triazole (Amitrole), is a white crystalline powder with a melting point of 157-159 °C and is soluble in water and ethanol.[2][3][4]

Synthesis of this compound

The synthesis of 1-substituted-3-amino-1,2,4-triazoles can be achieved through several established routes in heterocyclic chemistry. A prevalent and efficient method involves the cyclization of a substituted aminoguanidine derivative.[5] For the target compound, this typically involves the reaction of an N-ethylated hydrazine derivative with a source of the cyano group, followed by cyclization.

The following diagram illustrates a plausible and efficient synthetic pathway.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative methodology based on general principles for the synthesis of substituted 3-amino-1,2,4-triazoles.[5]

Step 1: Preparation of 1-Ethyl-3-aminoguanidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylhydrazine (1.0 eq) in a suitable solvent such as ethanol.

-

Addition of Reagent: To this solution, add a solution of cyanamide (1.0 eq) in ethanol dropwise at room temperature. The reaction is typically catalyzed by the addition of a mineral acid (e.g., HCl) to form the hydrochloride salt of ethylhydrazine, which enhances reactivity.

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product, 1-ethyl-3-aminoguanidine salt, may precipitate. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

Step 2: Cyclization to form this compound

-

Reaction Setup: Place the crude 1-ethyl-3-aminoguanidine salt from the previous step into a reaction vessel.

-

Reagent Addition: Add an excess of formic acid (acting as both reagent and solvent).

-

Reaction Conditions: Heat the mixture to 100-120 °C for 3-5 hours. The cyclocondensation reaction results in the formation of the triazole ring.

-

Work-up and Purification:

-

Cool the reaction mixture and carefully neutralize it with a base (e.g., aqueous sodium hydroxide or sodium carbonate solution) to a pH of 7-8.

-

The crude product can be extracted with a suitable organic solvent like ethyl acetate or chloroform.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

-

Potential Applications in Drug Development

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[6] While specific data on this compound is limited, the known pharmacology of closely related analogs allows for educated hypotheses regarding its potential therapeutic applications.

Anticonvulsant Activity

A significant body of research points to the anticonvulsant potential of 1,2,4-triazole derivatives.[7][8] Marketed drugs such as Triazolam and Alprazolam, which contain a triazole moiety, are used in the management of epilepsy.[7] The proposed mechanism for many anticonvulsant triazoles involves the modulation of GABA-A receptors.

Mechanism of Action: GABA-A Receptor Modulation

GABA-A receptors are the primary inhibitory neurotransmitter receptors in the central nervous system.[9] They are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[9]

Many anticonvulsant drugs, including benzodiazepines, act as positive allosteric modulators (PAMs) of the GABA-A receptor.[9] They bind to a site distinct from the GABA binding site and enhance the receptor's response to GABA, thereby increasing inhibitory neurotransmission.[9] It is hypothesized that 1,2,4-triazole derivatives can mimic the pharmacophoric features required for binding to the benzodiazepine site or other allosteric sites on the GABA-A receptor.[10]

The key structural features for this activity often include an aromatic ring, a proton-accepting group, and a non-coplanar group.[10] In this compound, the triazole ring itself can act as a proton acceptor, and the ethyl group provides a non-coplanar lipophilic element.

Caption: Postulated mechanism of action via GABA-A receptor modulation.

Other Potential Activities

Beyond anticonvulsant effects, the 3-amino-1,2,4-triazole scaffold has been investigated for other therapeutic areas:

-

Anticancer: Certain derivatives have shown promising anticancer and anti-angiogenic activity.[11]

-

Antimicrobial: The triazole ring is a cornerstone of many antifungal drugs and derivatives have also shown antibacterial potential.[12]

-